molecular formula C15H13BrFNO2S B8494307 1h-Isoindole,6-bromo-4-fluoro-2,3-dihydro-2-[(4-methylphenyl)sulfonyl]-

1h-Isoindole,6-bromo-4-fluoro-2,3-dihydro-2-[(4-methylphenyl)sulfonyl]-

Cat. No. B8494307
M. Wt: 370.2 g/mol
InChI Key: AGILTSYHCGBVTG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1h-Isoindole,6-bromo-4-fluoro-2,3-dihydro-2-[(4-methylphenyl)sulfonyl]- is a useful research compound. Its molecular formula is C15H13BrFNO2S and its molecular weight is 370.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1h-Isoindole,6-bromo-4-fluoro-2,3-dihydro-2-[(4-methylphenyl)sulfonyl]- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1h-Isoindole,6-bromo-4-fluoro-2,3-dihydro-2-[(4-methylphenyl)sulfonyl]- including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C15H13BrFNO2S

Molecular Weight

370.2 g/mol

IUPAC Name

6-bromo-4-fluoro-2-(4-methylphenyl)sulfonyl-1,3-dihydroisoindole

InChI

InChI=1S/C15H13BrFNO2S/c1-10-2-4-13(5-3-10)21(19,20)18-8-11-6-12(16)7-15(17)14(11)9-18/h2-7H,8-9H2,1H3

InChI Key

AGILTSYHCGBVTG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CC3=C(C2)C(=CC(=C3)Br)F

Origin of Product

United States

Synthesis routes and methods I

Procedure details

In 30 ml of N,N-dimethylformamide was suspended 1.30 g of sodium hydride (purity: 60%), and 15 ml of a N,N-dimethylformamide solution containing 2.80 g of p-toluenesulfonamide was added thereto at room temperature, after which the resulting mixture was stirred at the same temperature for 30 minutes and then at 60° C. for 1 hour. A solution of 5.70 g of 5-bromo-2,3-di(bromomethyl)fluorobenzene in 15 ml of N,N-dimethylformamide was added to the reaction mixture at 60° C. and the resulting mixture was stirred at the same temperature for 10 minutes. The reaction mixture was added to 200 ml of water and the precipitate was collected by filtration to obtain 2.40 g of 5-bromo-7-fluoro-2-(p-toluenesulfonyl)isoindoline as colorless crystals.
Quantity
1.3 g
Type
reactant
Reaction Step One
Quantity
2.8 g
Type
reactant
Reaction Step Two
Quantity
5.7 g
Type
reactant
Reaction Step Three
Quantity
15 mL
Type
solvent
Reaction Step Three
Name
Quantity
200 mL
Type
reactant
Reaction Step Four
Quantity
30 mL
Type
solvent
Reaction Step Five
Quantity
15 mL
Type
solvent
Reaction Step Six

Synthesis routes and methods II

Procedure details

1.17 g of about 60% sodium hydride was suspended in 30 ml of DMF, to which was added 15 ml of DMF solution of 2.50 g of p-toluene sulfonamide, and the resulting mixture was stirred at 60° C. for 1 hour. 15 ml of DMF solution of 5.02 g of 5-bromo-1,2-bis(bromomethyl)-3-fluorobenzene (3-13) was dropped thereto and the resulting mixture was stirred at the same temperature for 1 hour. The reaction solution was poured into ice water and the precipitated crystal was separated by filtering to obtain 5.10 g of 6-bromo-4-fluoro-2-(p-toluensulfonyl)isoindoline (3-14).
Quantity
1.17 g
Type
reactant
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
30 mL
Type
solvent
Reaction Step Three
Quantity
5.02 g
Type
reactant
Reaction Step Four
Name
Quantity
15 mL
Type
solvent
Reaction Step Four
Quantity
2.5 g
Type
reactant
Reaction Step Five
Name
Quantity
15 mL
Type
solvent
Reaction Step Five

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